molecular formula C8H8BClO2 B2463989 (E)-(3-Chlorostyryl)boronic acid CAS No. 1258237-13-6; 214907-21-8

(E)-(3-Chlorostyryl)boronic acid

Cat. No.: B2463989
CAS No.: 1258237-13-6; 214907-21-8
M. Wt: 182.41
InChI Key: GJVFZKMQTVCZFF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3-Chlorostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol . This compound is characterized by the presence of a boronic acid group attached to a styryl moiety substituted with a chlorine atom at the meta position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(3-Chlorostyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-(3-chlorostyryl)boronic ester with a suitable boron reagent under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Chlorostyryl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-(3-Chlorostyryl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(3-Chlorostyryl)boronic acid primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the styryl moiety to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-Chlorostyryl)boronic acid
  • (E)-(2-Chlorostyryl)boronic acid
  • (E)-(3-Bromostyryl)boronic acid

Uniqueness

(E)-(3-Chlorostyryl)boronic acid is unique due to the specific positioning of the chlorine atom at the meta position, which influences its reactivity and selectivity in chemical reactions. This compound offers distinct advantages in certain synthetic applications compared to its analogs .

Properties

IUPAC Name

[(E)-2-(3-chlorophenyl)ethenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFZKMQTVCZFF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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